

Spectroscopic Data of 7-Bromo-5-methyl-1H-indazole: A Technical Guide

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Compound of Interest

Compound Name: 7-Bromo-5-methyl-1H-indazole

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This technical guide provides a summary of available spectroscopic data for the compound **7-Bromo-5-methyl-1H-indazole**. Due to the limited availability of experimental data for this specific molecule in public databases, this document presents predicted mass spectrometry data and contextual spectroscopic information from closely related analogs. Detailed, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are also included to guide researchers in their analytical workflows.

Spectroscopic Data

While experimental NMR and mass spectrometry data for **7-Bromo-5-methyl-1H-indazole** are not readily available in the surveyed literature, predicted mass spectrometry data has been compiled from public chemical databases.^[1] This information is valuable for preliminary identification and for guiding experimental analyses.

Mass Spectrometry (MS)

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of **7-Bromo-5-methyl-1H-indazole**. These predictions are based on the compound's molecular formula, $C_8H_7BrN_2$. The presence of a bromine atom is expected to result in a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity separated by 2 m/z units (due to the ^{79}Br and ^{81}Br isotopes).^{[2][3][4]}

Adduct	Predicted m/z
[M+H] ⁺	210.98654
[M+Na] ⁺	232.96848
[M-H] ⁻	208.97198
[M+NH ₄] ⁺	228.01308
[M+K] ⁺	248.94242
[M] ⁺	209.97871
[M] ⁻	209.97981

Table 1: Predicted Mass Spectrometry Data for 7-Bromo-5-methyl-1H-indazole. Data sourced from PubChem.[\[1\]](#)

Experimental Protocols

The following sections outline generalized experimental protocols for acquiring NMR and MS data. These protocols are based on standard methodologies for the analysis of organic compounds and can be adapted for the specific analysis of **7-Bromo-5-methyl-1H-indazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for obtaining ¹H and ¹³C NMR spectra of indazole derivatives is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.
- Instrument Setup:
 - Spectrometer: A 300 MHz or higher field NMR spectrometer (e.g., JEOL, Bruker).
 - Reference: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). For ¹³C NMR, the solvent peak can also be used as a reference (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).[\[5\]](#)

- Data Acquisition:
 - ^1H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to report include chemical shift (δ) in ppm, multiplicity (e.g., s = singlet, d = doublet, t = triplet, m = multiplet), integration, and coupling constants (J) in Hertz (Hz).[5]
 - ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. Report the chemical shifts (δ) in ppm.[5]
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

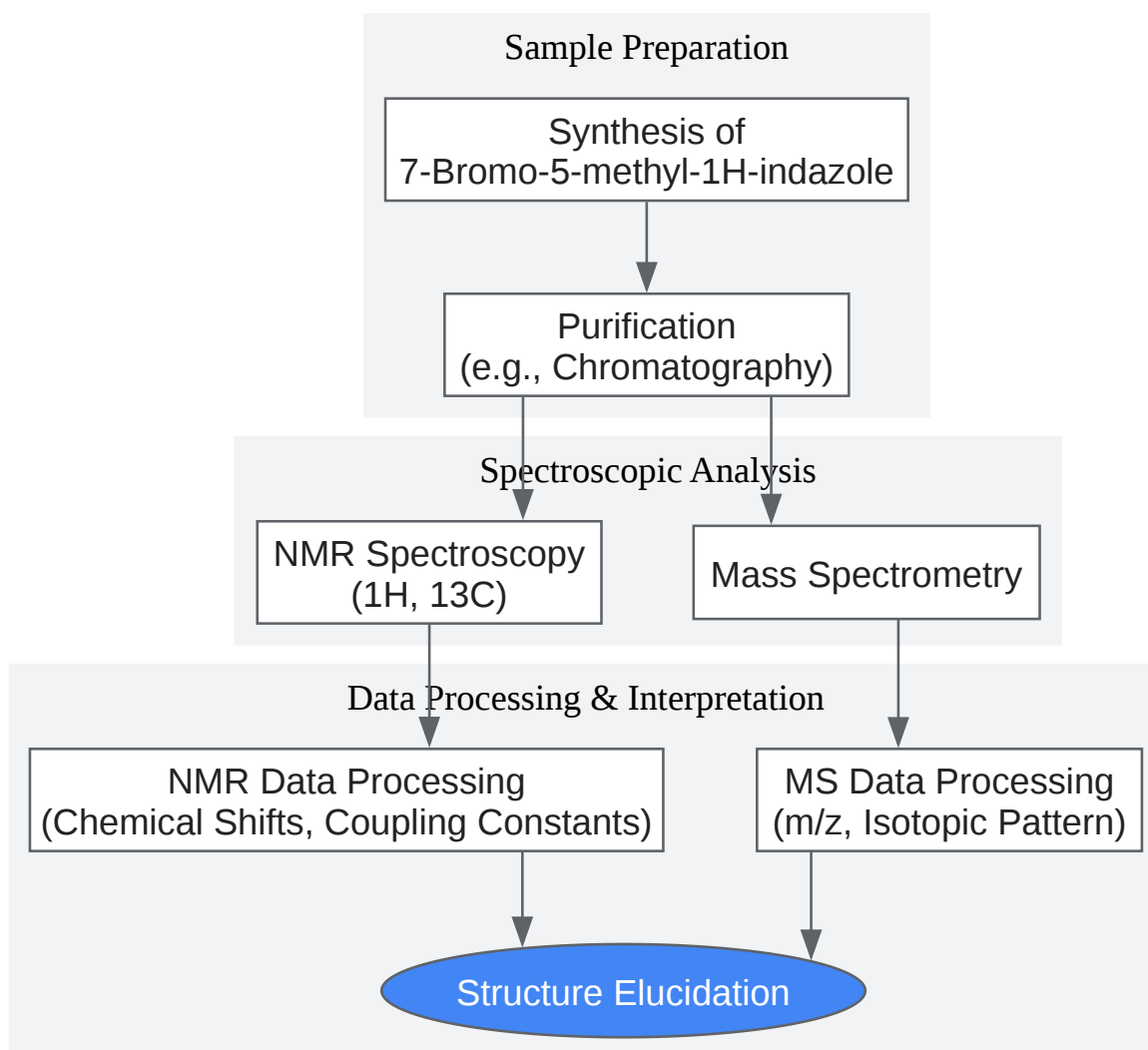
A general procedure for obtaining mass spectra of halogenated organic compounds is as follows:

- Sample Introduction: Introduce the sample into the mass spectrometer. Common techniques include:
 - Direct Infusion: For pure samples, dissolve the compound in a suitable solvent (e.g., acetonitrile, methanol) and infuse it directly into the ion source.
 - Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, separate the sample using a gas chromatograph before it enters the mass spectrometer.
 - Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile compounds, separate the sample using a liquid chromatograph before it enters the mass spectrometer.
- Ionization: Ionize the sample. Common ionization techniques include:
 - Electron Ionization (EI): A high-energy technique that often results in extensive fragmentation, providing structural information.[6]
 - Electrospray Ionization (ESI): A soft ionization technique that typically produces protonated molecules ($[\text{M}+\text{H}]^+$) or other adducts with minimal fragmentation.[5]

- Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Interpretation: Analyze the resulting mass spectrum. For compounds containing bromine, look for the characteristic M and M+2 isotopic peaks with approximately equal intensity.^{[2][3][4]}

Workflow and Data Analysis Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound like **7-Bromo-5-methyl-1H-indazole**.



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A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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References

- 1. PubChemLite - 7-bromo-5-methyl-1h-indazole (C₈H₇BrN₂) [pubchemlite.lcsb.uni.lu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
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